molecular formula C15H16BrNO3 B2516546 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide CAS No. 1795413-56-7

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide

Cat. No.: B2516546
CAS No.: 1795413-56-7
M. Wt: 338.201
InChI Key: VBCMEKPKZBQVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is a synthetic brominated benzamide derivative designed for research applications. Its molecular structure, which incorporates a furan ring, a benzamide core, and a hydroxypropyl linker, makes it a versatile intermediate in organic synthesis and medicinal chemistry exploration. The bromine atom on the benzamide ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse chemical libraries. The furan heterocycle is a common pharmacophore found in compounds with various biological activities. This combination of features suggests potential utility as a building block in the development of protease inhibitors or as a ligand for metal complexation in catalytic and materials science applications . Researchers can leverage this compound as a key precursor in constructing more complex molecules for screening in drug discovery programs or as a model compound in method development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMEKPKZBQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The furan ring and the bromine atom play crucial roles in binding to these targets, leading to inhibition of bacterial growth or other biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-Chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
  • Molecular Formula: C₁₄H₁₄ClNO₃
  • Molecular Weight : 279.72 g/mol
  • Key Differences: The chloro substituent replaces bromine, reducing molecular weight by ~44.45 g/mol. No reported data on melting/boiling points, but bromine’s higher atomic mass typically increases lipophilicity .

Substituent Position and Type Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Key Differences: A 3-methyl group replaces the bromo substituent, creating an electron-donating effect. The amine side chain is a 2-hydroxy-1,1-dimethylethyl group, lacking the furan moiety.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Molecular Formula: C₁₇H₁₉NO₄
  • Molecular Weight : 301.34 g/mol
  • Key Differences: A 2-hydroxy group on the benzamide and a 3,4-dimethoxyphenethyl side chain. Methoxy groups enhance electron density on the aromatic ring, contrasting with bromine’s electron-withdrawing effect.
2-Amino-N-furan-2-ylmethyl-benzamide
  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Key Differences: A 2-amino substituent replaces bromine, introducing strong electron-donating effects and basicity. The furan-2-ylmethyl side chain is retained, but the lack of a hydroxyl group may reduce solubility .

Amine Side Chain Modifications

Compound Side Chain Features Implications
Target Compound 2-[(Furan-2-yl)methyl]-2-hydroxypropyl Furan enables π-π stacking; hydroxyl enhances solubility.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Bulky dimethyl groups may hinder reactivity.
Rip-D 2-(3,4-Methoxyphenyl)ethyl Methoxy groups increase electron density and steric bulk.

Biological Activity

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C16H18BrNO4
  • CAS Number : 1788666-73-8
  • Molecular Weight : 364.23 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : The initial step often involves the bromination of the precursor compound under controlled conditions.
  • Coupling Reactions : Subsequent steps introduce furan and hydroxyl groups through coupling reactions, often utilizing solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor for various biological pathways, potentially impacting:

  • Cell Signaling Pathways : Altering the activity of kinases and phosphatases.
  • Enzymatic Inhibition : Compounds similar in structure have shown inhibition against proteases relevant in diseases like cancer and viral infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL.

CompoundMIC (µg/mL)Target Organisms
Furan Derivative A10E. coli
Furan Derivative B25S. aureus
Furan Derivative C15P. aeruginosa

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Reference
MCF712.5
A5498.0
HeLa15.0

Case Studies

  • Study on SARS-CoV-2 Protease Inhibition : A related study identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 µM, suggesting potential applications in antiviral drug development .
  • Anticancer Screening : Another investigation evaluated various furan derivatives for their anticancer properties against MCF7 and A549 cell lines, revealing promising IC50 values that indicate strong cytotoxicity .

Q & A

Q. What are the key synthetic pathways for 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide, and how can competing side reactions be minimized?

The synthesis typically involves multi-step reactions, including:

  • Bromination : Selective bromination of the benzamide precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Coupling reactions : Suzuki–Miyaura cross-coupling to attach the furan moiety, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF .
  • Hydroxypropyl functionalization : Reaction of the intermediate with epichlorohydrin or glycidol derivatives under basic conditions . Optimization : Competing side reactions (e.g., over-bromination or furan ring oxidation) are minimized by regulating stoichiometry, temperature (0–25°C), and inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95% target peak area) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.4 ppm) and high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended .

Q. What are the dominant chemical reactivity patterns of this compound?

  • Nucleophilic substitution : The bromine atom undergoes substitution with amines (e.g., NH₃/EtOH) or thiols (e.g., NaSH/DMF) .
  • Oxidation : The furan ring is susceptible to oxidation with mCPBA or KMnO₄, forming diketone derivatives .
  • Hydrogen bonding : The hydroxypropyl group participates in intermolecular H-bonding, influencing crystallinity and solubility .

Advanced Research Questions

Q. How does the stereoelectronic environment of the hydroxypropyl group influence biological activity?

Computational studies (DFT or MD simulations) reveal that the hydroxyl group’s orientation affects hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors). Modifying the hydroxypropyl chain’s length or substituting it with electron-withdrawing groups (e.g., -CF₃) can alter binding affinity by up to 50% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Systematic approaches include:

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify non-linear effects.
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to rule off-target effects .
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–3), solubility (<−4.0 LogS indicates poor absorption), and cytochrome P450 interactions .
  • Docking studies : Target-specific simulations (e.g., COX-2 or β-lactamase) identify key binding residues. For example, replacing bromine with a -CN group improves hydrophobic interactions in certain enzyme pockets .

Methodological Recommendations

  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to obtain high-purity crystals for structural analysis .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.